molecular formula C25H27N3O3S B4585655 N-(4-ACETYLPHENYL)-2-[(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

N-(4-ACETYLPHENYL)-2-[(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

Cat. No.: B4585655
M. Wt: 449.6 g/mol
InChI Key: OJXHFTIHZXRMIB-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide: is a complex organic compound that features a quinazolinone core, a cycloheptyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via a Friedel-Crafts alkylation reaction using cycloheptanone and a suitable catalyst such as aluminum chloride.

    Attachment of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Chemistry: It may be utilized in the synthesis of more complex organic molecules or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cycloheptyl group may enhance the compound’s binding affinity and selectivity, while the acetamide moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Butylphenyl)-2-(4-nitrophenyl)acetamide
  • N-(4-Methoxyphenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide
  • N-(2,6-Dimethyl-4-nitrophenyl)acetamide

Uniqueness

N-(4-Acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is unique due to its combination of a quinazolinone core, a cycloheptyl group, and an acetamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-cycloheptyl-4-oxoquinazolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-17(29)18-12-14-19(15-13-18)26-23(30)16-32-25-27-22-11-7-6-10-21(22)24(31)28(25)20-8-4-2-3-5-9-20/h6-7,10-15,20H,2-5,8-9,16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXHFTIHZXRMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ACETYLPHENYL)-2-[(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 2
N-(4-ACETYLPHENYL)-2-[(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-ACETYLPHENYL)-2-[(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-ACETYLPHENYL)-2-[(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 5
N-(4-ACETYLPHENYL)-2-[(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-ACETYLPHENYL)-2-[(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE

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